molecular formula C9H14O3S B2973736 Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate CAS No. 2445791-25-1

Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate

Cat. No.: B2973736
CAS No.: 2445791-25-1
M. Wt: 202.27
InChI Key: XKTBLPULRCRVJN-UHFFFAOYSA-N
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Description

Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a spirocyclic compound featuring a unique fusion of oxygen (oxa) and sulfur (thia) heteroatoms within its bicyclic framework. This ester derivative serves as a versatile scaffold in medicinal chemistry, particularly in the design of protease inhibitors and kinase-targeting agents due to its conformational rigidity and capacity for functionalization . Its spirocyclic architecture enhances metabolic stability compared to linear analogs, making it valuable for pharmacokinetic optimization .

Properties

IUPAC Name

ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3S/c1-2-12-8(10)7-3-13-6-9(7)4-11-5-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTBLPULRCRVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and sulfur functionalities . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality .

Scientific Research Applications

Mechanism of Action

The mechanism by which ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, influencing biochemical pathways . The presence of oxygen and sulfur atoms can also facilitate redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate and related spirocyclic esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications References
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate C₁₀H₁₆O₃S 216.3 Methyl group at C8 Increased steric bulk; potential for enhanced lipophilicity
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate C₉H₁₅NO₃ 185.22 Nitrogen (aza) replaces sulfur (thia) Improved hydrogen-bonding capacity; kinase inhibitor intermediate
Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate C₉H₁₄O₅S 234.27 Sulfone (S=O) group Enhanced polarity; potential for metabolic oxidation resistance
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate C₁₆H₂₁NO₃ 275.35 Benzyl group on nitrogen Elevated lipophilicity; CNS-targeting candidate
Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate C₉H₁₃FO₃S 220.26 Fluorine at C8 Improved metabolic stability; electronic modulation
Ethyl 6-azaspiro[3.4]octane-8-carboxylate Hydrochloride C₁₀H₁₈ClNO₂ 219.71 Hydrochloride salt Enhanced aqueous solubility; preclinical research use
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₃S 243.32 tert-Butyl ester; ketone (oxo) group Stabilized spirocyclic core; intermediate in API synthesis

Key Comparative Insights:

  • Heteroatom Substitution: Replacing sulfur (thia) with nitrogen (aza) (e.g., vs. Conversely, sulfur-containing analogs exhibit greater conformational rigidity and resistance to enzymatic degradation .
  • Fluorine Substitution (): Enhances metabolic stability and electron-withdrawing effects, critical for CNS drug design . Benzyl Groups (): Increase lipophilicity, favoring blood-brain barrier penetration but risking off-target toxicity .
  • Salt Forms : Hydrochloride derivatives () offer improved solubility for in vitro assays, whereas free esters (e.g., ) are preferable for organic-phase reactions .

Biological Activity

Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesis methods, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that includes both oxygen and sulfur atoms, which may contribute to its biological properties. The molecular formula is C9H14O3SC_9H_{14}O_3S, and its IUPAC name reflects its complex architecture.

PropertyValue
Molecular FormulaC9H14O3S
IUPAC NameThis compound
InChI KeyXKTBLPULRCRVJN-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the cyclization of precursor compounds containing both oxygen and sulfur functionalities. The reaction conditions are optimized for yield and purity, often employing methods such as:

  • Cyclization Reactions : Utilizing appropriate starting materials under controlled conditions.
  • Oxidation and Reduction : These reactions can modify functional groups to enhance biological activity.
  • Nucleophilic Substitution : Allows for the introduction of various substituents that can influence biological interactions.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. Its spirocyclic structure facilitates binding to active sites, potentially modulating biochemical pathways involved in various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, which are summarized below:

Antitumor Activity

In vitro studies have demonstrated that this compound possesses notable cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)0.18
MDA-MB-231 (Breast Cancer)0.08
HeLa (Cervical Cancer)0.15

These results suggest that this compound could be a promising candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Preliminary data indicate that it may interact with key targets such as:

  • Quinone Oxidoreductase 1 (NQO1) : A target implicated in cancer metabolism.
  • Cyclooxygenase (COX) : Related to inflammation and pain.

Case Studies

Several studies have focused on the therapeutic potential of this compound:

  • Study on Anticancer Properties : A recent study evaluated a series of derivatives based on the spirocyclic structure, revealing significant activity against multiple cancer types .
  • Mechanistic Studies : Research has detailed how modifications to the core structure can enhance binding affinity to target enzymes, suggesting pathways for optimizing efficacy .

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